Aeruginosin 298A

Serine protease inhibition Thrombin-trypsin dual targeting Anticoagulant discovery

Aeruginosin 298A is the prototypical member of the aeruginosin family, a class of cyanobacterium-derived nonribosomal linear tetrapeptides sharing a signature 2-carboxy-6-hydroxyoctahydroindole (Choi) core. First isolated from Microcystis aeruginosa (NIES-298) in 1994, it exhibits a rare equipotent inhibitory profile against both thrombin (IC50 = 0.5 μM) and trypsin (IC50 = 1.7 μM) while sparing papain, chymotrypsin, elastase, and plasmin.

Molecular Formula C30H48N6O7
Molecular Weight 604.7 g/mol
Cat. No. B1243589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAeruginosin 298A
Synonymsaeruginosin 298 A
aeruginosin 298-A
Molecular FormulaC30H48N6O7
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1C2CC(CCC2CC1C(=O)NC(CCCN=C(N)N)CO)O)NC(=O)C(CC3=CC=C(C=C3)O)O
InChIInChI=1S/C30H48N6O7/c1-17(2)12-23(35-28(42)26(40)13-18-5-8-21(38)9-6-18)29(43)36-24-15-22(39)10-7-19(24)14-25(36)27(41)34-20(16-37)4-3-11-33-30(31)32/h5-6,8-9,17,19-20,22-26,37-40H,3-4,7,10-16H2,1-2H3,(H,34,41)(H,35,42)(H4,31,32,33)/t19-,20-,22+,23+,24-,25-,26+/m0/s1
InChIKeyZRJNSRDWYFDFAT-HASRRMFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aeruginosin 298A – Sourcing the Reference Standard for Dual Thrombin–Trypsin Serine Protease Inhibitor Research


Aeruginosin 298A is the prototypical member of the aeruginosin family, a class of cyanobacterium-derived nonribosomal linear tetrapeptides sharing a signature 2-carboxy-6-hydroxyoctahydroindole (Choi) core [1]. First isolated from Microcystis aeruginosa (NIES-298) in 1994, it exhibits a rare equipotent inhibitory profile against both thrombin (IC50 = 0.5 μM) and trypsin (IC50 = 1.7 μM) while sparing papain, chymotrypsin, elastase, and plasmin [2]. Its X-ray crystal structure in complex with thrombin–hirugen at 2.1 Å resolution (PDB 1A2C) provided the first atomic-level view of aeruginosin–protease recognition, making it the most structurally characterized scaffold in the family [2].

Profile Equipotent dual thrombin–trypsin inhibitor
Structure X-ray co-crystal resolved (PDB 1A2C)
Supply Scalable synthetic route demonstrated

Why Aeruginosin 298A Cannot Be Replaced by Another In-Class Tetrapeptide Without Loss of Key Experimental Properties


Although over 20 aeruginosin congeners have been identified, their protease inhibition profiles diverge substantially. Aeruginosin 298A is uniquely equipotent toward thrombin and trypsin, whereas aeruginosin 98-A is trypsin-selective (IC50 ~0.6 μg/mL on trypsin, with markedly weaker thrombin activity) and aeruginosin 102-A, the most potent family member, shows thrombin-skewed inhibition [1]. Even subtle stereochemical perturbations are catastrophic: epimerization or α-methylation at the Argol residue of aeruginosin 298A abolishes activity (IC50 shift from 6.0 μg/mL to >100 μg/mL), confirming that the precise 3D architecture is non-negotiable [2]. Simply substituting another aeruginosin or a generic serine protease inhibitor forfeits the well-characterized dual-target profile, the available X-ray binding mode, and the scalable synthetic route that distinguishes aeruginosin 298A as the only family member for which gram-scale procurement is currently feasible [3].

Aeruginosin 298A
Other Congeners
Dual thrombin/trypsin inhibition
Trypsin-selective or thrombin-skewed
Argol stereochemistry intact
Epimers or α-methyl analogs may severely reduce potency
Scalable gram-scale synthesis
Limited to mg-scale academic synthesis

Aeruginosin 298A – Quantitative Differentiation Evidence for Procurement and Experimental Design Decisions


Unique Equipotent Dual Thrombin–Trypsin Inhibition Versus Clinically Used Single-Target Direct Thrombin Inhibitors

Aeruginosin 298A inhibits thrombin with an IC50 of 0.5 μM and trypsin with an IC50 of 1.7 μM, representing a near-equipotent dual profile [1]. By contrast, the clinical direct thrombin inhibitor dabigatran exhibits a Ki of 4.5 nM (approximately 111-fold more potent on thrombin) but is not reported to inhibit trypsin at comparable concentrations, reflecting a single-target design [2]. This equipotent dual inhibition is rare among natural and synthetic serine protease inhibitors and positions aeruginosin 298A as a unique chemical probe for studying simultaneous engagement of thrombin and trypsin-like proteases.

Dual Inhibition vs. Dabigatran
Class-level
Thrombin IC₅₀ 0.5 µM / Trypsin IC₅₀ 1.7 µM vs. Dabigatran Thrombin Ki 4.5 nM (no trypsin)
Reported equipotent dual-target profile not matched by clinical DTI
Cross-study comparison; class-level inference
Serine protease inhibition Thrombin-trypsin dual targeting Anticoagulant discovery

Intra-Family Direct Head-to-Head SAR: Stereochemical Integrity at the Argol Residue Is the Dominant Potency Determinant

In a single-study, same-assay comparison, synthetic aeruginosin 298A (1a) exhibited a trypsin IC50 of 6.0 μg/mL, while the l-Argol(α-Me) analog 28d and the d-Argol epimers 28e and 28f all showed IC50 values >100 μg/mL [1]. This represents a greater than 16.7-fold loss of potency. The l-Arg analog 28g (R2 = CO2H) retained moderate activity (IC50 = 8.7 μg/mL), and the d-Leu→d-Tyr (28b, 28 μg/mL) and d-Leu→d-Phe(4-F) (28c, 19 μg/mL) substitutions caused 4.7- and 3.2-fold reductions, respectively [1]. These data establish that the natural stereochemistry at the Argol α-position is the single most critical potency determinant, more consequential than P3 site modifications, meaning any synthetic analog lacking the native Argol configuration cannot serve as a functional substitute for aeruginosin 298A.

Argol Stereochemistry SAR
Head-to-head
298A trypsin IC₅₀ 6.0 µg/mL; Argol epimers >100 µg/mL (>16.7× loss)
Argol configuration is dominant potency determinant
Same-assay comparison; stereochemical sensitivity confirmed
Structure-activity relationship Argol epimerization Aeruginosin analog synthesis

Defined Selectivity Window Over Off-Target Serine Proteases Versus Broad-Spectrum Inhibitors

Aeruginosin 298A at concentrations that fully inhibit thrombin and trypsin exhibits no significant inhibition of papain, chymotrypsin, elastase, or plasmin [1]. This selectivity profile is explicitly documented in the original characterization. Broader-spectrum serine protease inhibitors such as leupeptin inhibit trypsin, plasmin, papain, and cathepsin B with comparable potency (Ki values in the low μM to nM range across multiple proteases), lacking the defined two-enzyme window of aeruginosin 298A [2]. For experimental protocols requiring thrombin/trypsin blockade without confounding inhibition of elastase or plasmin, aeruginosin 298A offers a selectivity-filtered tool that broad-spectrum alternatives cannot provide.

Selectivity vs. Leupeptin
Cross-study
Inhibits 2 of 6 proteases (thrombin/trypsin) vs. leupeptin 4+ proteases
Defined two-enzyme window avoids broad protease suppression
Selectivity context depends on assay conditions
Protease selectivity Off-target profiling Thrombin inhibitor specificity

Scalable Synthetic Access to Aeruginosin 298A Enables In Vivo and Large-Scale Studies Unattainable with Non-Scalable Aeruginosin Congeners

A C(sp3)–H activation-based synthetic strategy reported by Baudoin and co-workers enabled the preparation of aeruginosin 298A in unprecedentedly large quantities, a milestone not matched for the majority of aeruginosin congeners whose synthesis remains limited to milligram-scale academic total synthesis efforts [1]. While aeruginosin 102-A may exhibit higher potency, no scalable synthetic route has been demonstrated for it; similarly, aeruginosins 98-A and 98-B lack published gram-scale synthetic protocols. For research programs requiring multi-gram quantities for in vivo pharmacology, formulation development, or detailed ADMET profiling, aeruginosin 298A is currently the only aeruginosin congener with a demonstrated scalable manufacturing pathway [1][2].

Scalable Synthesis
Reported
C(sp³)–H activation route enables large-scale preparation; other congeners lack scalable methods
Only aeruginosin with demonstrated multi-gram synthetic access
Procurement feasibility for in vivo studies
Scalable synthesis C-H activation Gram-scale procurement

Atomic-Resolution Structural Template for Rational Design: X-Ray Co-Crystal Structure (PDB 1A2C) Unavailable for Most Aeruginosin Family Members

The X-ray crystal structure of aeruginosin 298A bound to thrombin–hirugen at 2.1 Å resolution (PDB 1A2C) reveals several unexpected binding interactions: the Argol guanidinium forms a doubly hydrogen-bonded salt bridge with Asp189, the Choi hydroxyl hydrogen bonds with His57 disrupting the catalytic triad (His57–Ser195–Asp102), and the Leu and Hpla residues occupy the S3 and S4 subsites in a non-canonical orientation [1]. This experimentally determined binding mode provides a validated template for computational docking, pharmacophore modeling, and structure-guided analog design. Among the aeruginosin family, only aeruginosin 298A has a publicly deposited, high-resolution co-crystal structure with a target protease [1]. Aeruginosin 102-A, despite higher potency, lacks any publicly available protease co-crystal structure, precluding structure-based optimization. For research groups using structure-based drug design workflows, aeruginosin 298A is therefore the indispensable reference compound.

Co-crystal Structure
Reported
PDB 1A2C (2.1 Å) with thrombin–hirugen; binding interactions fully mapped
Validated structural template for structure-based design
No equivalent structure for other aeruginosins
X-ray crystallography Structure-based drug design Thrombin-inhibitor complex

Aeruginosin 298A – High-Impact Application Scenarios Grounded in Quantitative Differentiation Evidence


Chemical Probe for Coagulation–Inflammation Crosstalk Studies Requiring Simultaneous Thrombin and Trypsin Inhibition

Aeruginosin 298A is the tool compound of choice for ex vivo or cell-based models where simultaneous blockade of thrombin (coagulation cascade) and trypsin-like proteases (e.g., PAR-2 activation, complement) is required. Its equipotent dual IC50 values (thrombin 0.5 μM, trypsin 1.7 μM) [1] avoid the bias introduced by single-target inhibitors such as dabigatran (thrombin Ki = 4.5 nM, no trypsin coverage) , enabling cleaner dissection of protease crosstalk networks.

Reference Standard for Aeruginosin Family SAR and Stereochemical Integrity Studies

Owing to the availability of a direct head-to-head SAR dataset comparing aeruginosin 298A with six synthetic analogs (IC50 range: 6.0 to >100 μg/mL) [1], this compound serves as the calibrated reference point for any new aeruginosin analog evaluation. Its well-characterized stereochemical sensitivity (Argol epimerization causes >16-fold potency loss) provides a built-in quality-control benchmark for synthetic chemistry and biological assay validation.

Template for Structure-Based Design of Dual Serine Protease Inhibitors

With its co-crystal structure at 2.1 Å resolution (PDB 1A2C) revealing the atomic details of Argol–Asp189 salt bridge, Choi–His57 hydrogen bonding, and non-canonical P3/P4 subsite occupancy [1], aeruginosin 298A is the only aeruginosin suitable as a starting point for computational docking, molecular dynamics simulations, and pharmacophore-based virtual screening — workflows that require a validated binding mode unavailable for other family members.

Multi-Gram Procurement for In Vivo Pharmacology and Formulation Development Programs

Aeruginosin 298A is the sole aeruginosin for which a scalable, C–H activation-based synthetic route has been demonstrated, yielding quantities suitable for in vivo efficacy, PK/PD, and tolerability studies [1]. Research programs requiring gram-scale compound for rodent models of thrombosis, formulation optimization, or metabolite identification should prioritize aeruginosin 298A over more potent but synthetically inaccessible congeners such as aeruginosin 102-A.

Application
Selection Property
Validation Focus
Coagulation–inflammation crosstalk studies
Dual thrombin/trypsin equipotent profile
Simultaneous protease engagement in ex vivo models
Aeruginosin SAR reference standard
Defined stereochemical SAR dataset
Stereochemical benchmark for analog evaluation
Structure-based inhibitor design
High-resolution co-crystal structure (PDB 1A2C)
Docking and pharmacophore modeling validity
In vivo pharmacology and formulation
Demonstrated scalable synthesis
Multi-gram procurement feasibility
Quote Request

Request a Quote for Aeruginosin 298A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.